methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride
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Overview
Description
methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride is a chemical compound with the molecular formula C10H11F2NO3·HCl. It is known for its unique structure, which includes a benzoate ester linked to an amino-difluoroethoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride typically involves multiple steps. One common method includes the following steps:
Esterification: The starting material, 4-hydroxybenzoic acid, is esterified with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.
Substitution Reaction: The hydroxyl group of methyl 4-hydroxybenzoate is then substituted with 2-amino-1,1-difluoroethanol under basic conditions to form methyl 4-(2-amino-1,1-difluoroethoxy)benzoate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride exerts its effects involves its interaction with specific molecular targets. The amino-difluoroethoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-aminoethoxy)benzoate
- Methyl 4-(2-amino-1,1-dichloroethoxy)benzoate
- Methyl 4-(2-amino-1-fluoroethoxy)benzoate
Uniqueness
methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-2-4-8(5-3-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLZHVRFGWMCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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